tert-Butyl 2-bromonicotinate
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Overview
Description
tert-Butyl 2-bromonicotinate: is an organic compound with the chemical formula C10H12BrNO2 . It is a derivative of nicotinic acid, where the carboxyl group is esterified with tert-butyl alcohol and the pyridine ring is brominated at the 2-position. This compound is typically a colorless or pale yellow liquid with a distinctive odor. It is soluble in common organic solvents but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: : tert-Butyl 2-bromonicotinate can be synthesized through the esterification of 2-bromonicotinic acid with tert-butyl alcohol. This reaction is typically catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
Esterification: 2-bromonicotinic acid reacts with tert-butyl alcohol in the presence of sulfuric acid to form this compound.
Purification: The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: : In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Esterification: Large quantities of 2-bromonicotinic acid and tert-butyl alcohol are reacted in the presence of an acid catalyst.
Continuous Distillation: The reaction mixture is continuously distilled to separate the product from by-products and unreacted starting materials.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions: : tert-Butyl 2-bromonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form tert-butyl 2-aminonicotinate using reducing agents like lithium aluminum hydride.
Oxidation: Oxidative reactions can convert the ester group to a carboxylic acid or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in anhydrous conditions.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Products include tert-butyl 2-aminonicotinate, tert-butyl 2-thionicotinate, etc.
Reduction: tert-Butyl 2-aminonicotinate.
Oxidation: tert-Butyl 2-carboxynicotinate.
Scientific Research Applications
tert-Butyl 2-bromonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 2-bromonicotinate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, while the ester group can undergo hydrolysis to release nicotinic acid derivatives. These interactions can modulate biological pathways and enzyme activities .
Comparison with Similar Compounds
tert-Butyl 2-bromonicotinate can be compared with other similar compounds such as:
tert-Butyl 6-bromonicotinate: Similar structure but brominated at the 6-position.
tert-Butyl 2-chloronicotinate: Chlorine instead of bromine at the 2-position.
tert-Butyl 2-fluoronicotinate: Fluorine instead of bromine at the 2-position.
Uniqueness: : this compound is unique due to its specific bromination at the 2-position, which imparts distinct reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
tert-butyl 2-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-5-4-6-12-8(7)11/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJNDKUAPNBGCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597628 |
Source
|
Record name | tert-Butyl 2-bromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168629-64-9 |
Source
|
Record name | tert-Butyl 2-bromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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